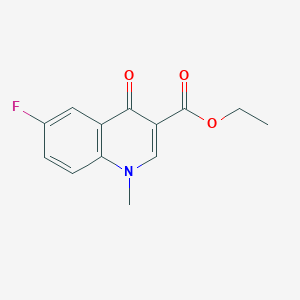

Ethyl 6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C13H12FNO3 and its molecular weight is 249.241. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is structurally similar to fluoroquinolones , a class of antibiotics that primarily target bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Fluoroquinolones, and by extension possibly Ethyl 6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, inhibit bacterial DNA gyrase and topoisomerase IV . This inhibition prevents the unwinding of bacterial DNA, which is necessary for replication and transcription . As a result, the bacteria cannot reproduce or function properly, leading to their death .

Biochemical Pathways

Fluoroquinolones are known to interfere with the dna replication pathway in bacteria by inhibiting dna gyrase and topoisomerase iv . This leads to the cessation of bacterial growth and eventually bacterial death .

Pharmacokinetics

Fluoroquinolones, which are structurally similar, are generally well absorbed orally, widely distributed in body tissues, metabolized in the liver, and excreted via the kidneys .

Result of Action

Fluoroquinolones, which are structurally similar, cause the death of bacteria by inhibiting key enzymes involved in dna replication .

Actividad Biológica

Ethyl 6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinolone class, which is renowned for its broad-spectrum antibacterial properties. This compound's unique structure, characterized by a fluorine atom and an ethyl ester group, contributes to its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C17H20FN3O3, with a molecular weight of approximately 335.36 g/mol. The compound features a quinoline core that is essential for its biological activity.

The primary mechanism by which this compound exerts its antibacterial effects involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound disrupts bacterial cell division, leading to cell death. The presence of the fluorine atom enhances its binding affinity to these target enzymes, significantly increasing its antibacterial potency .

Antibacterial Properties

Research has demonstrated that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The compound has been particularly noted for its effectiveness against antibiotic-resistant strains.

Table 1: Antibacterial Activity Against Various Bacteria

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus | 0.25 µg/mL |

| Pseudomonas aeruginosa | 1 µg/mL |

| Streptococcus pneumoniae | 0.125 µg/mL |

The above table summarizes the Minimum Inhibitory Concentration (MIC) values indicating the effectiveness of this compound against various bacterial strains.

Antiviral Activity

In addition to its antibacterial properties, preliminary studies suggest that this compound may possess antiviral activity. Research indicates potential efficacy against viral pathogens through mechanisms that may involve interference with viral replication processes.

Case Studies

Several studies have focused on the biological activity of this compound:

- Study on Resistance Mechanisms : A study published in Antimicrobial Agents and Chemotherapy explored the effects of this compound on resistant strains of Escherichia coli. The findings indicated that the compound not only inhibited growth but also reversed resistance mechanisms in some strains .

- In Vivo Efficacy : Another research conducted on animal models demonstrated that treatment with this compound led to significant reductions in bacterial load in infected tissues compared to control groups .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

- Formation of the quinoline core through cyclization.

- Introduction of the fluorine atom via fluorination methods.

- Esterification to form the ethyl ester.

Research into derivatives of this compound has shown that modifications can enhance its biological activity or alter its pharmacokinetic properties, making it a valuable candidate for further drug development .

Propiedades

IUPAC Name |

ethyl 6-fluoro-1-methyl-4-oxoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3/c1-3-18-13(17)10-7-15(2)11-5-4-8(14)6-9(11)12(10)16/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXCHTFXKNKKCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.